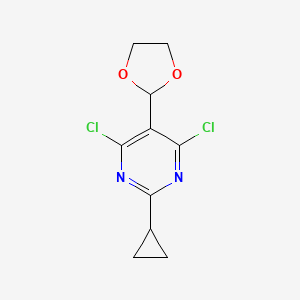
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a cyclopropyl group at position 2, and a 1,3-dioxolan-2-yl group at position 5
Preparation Methods
The synthesis of 4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as N,N-dimethylaniline . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine: This compound has a similar structure but with a methyl group at position 2 instead of a cyclopropyl group.
4,6-Dichloropyrimidine: Lacks the cyclopropyl and dioxolan groups, making it less complex but still useful in various chemical reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10Cl2N2O2 |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
4,6-dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-6(10-15-3-4-16-10)8(12)14-9(13-7)5-1-2-5/h5,10H,1-4H2 |
InChI Key |
YDYYECNBRBNFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)C3OCCO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


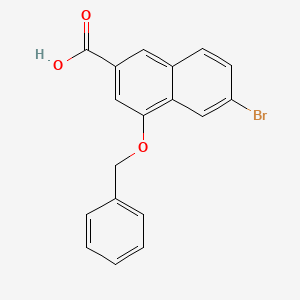
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
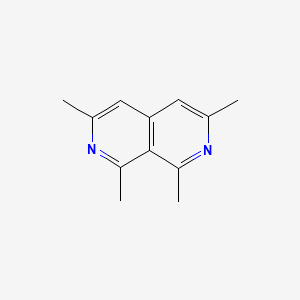

![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
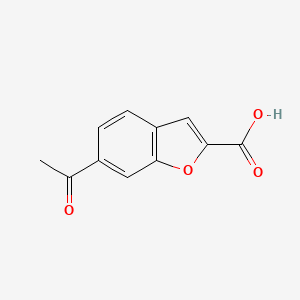
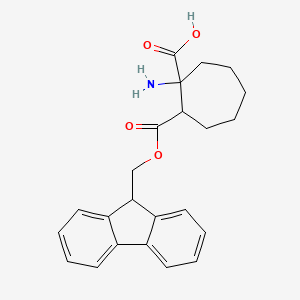
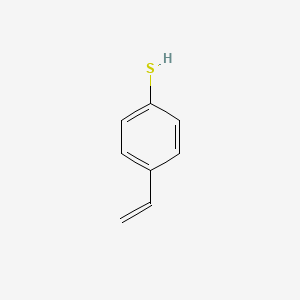
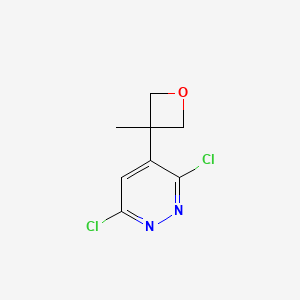

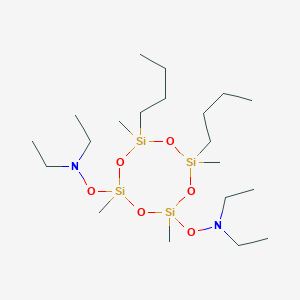
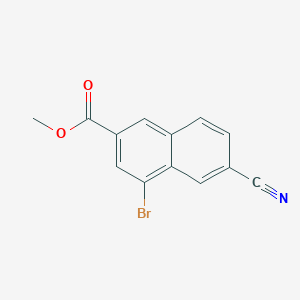
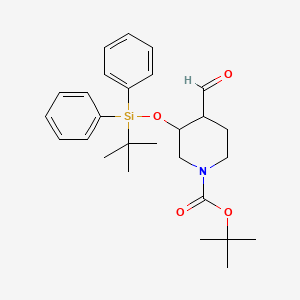
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
